3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride)

Overview

Description

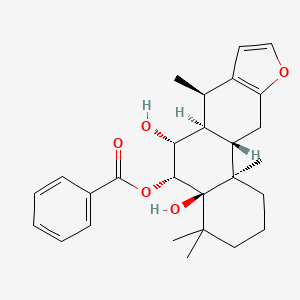

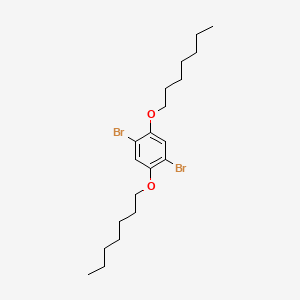

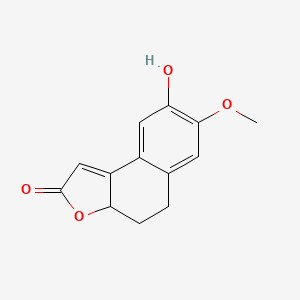

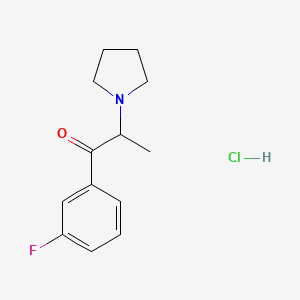

3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride), also known as 3’-fluoro-α-PPP, is a derivative of α-PPP. It is characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The physiological and toxicological properties of this compound are not known . This product is intended for forensic and research applications .

Molecular Structure Analysis

The molecular formula of 3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is C13H16FNO • HCl . It has a formula weight of 257.7 . The SMILES representation is O=C(C(N1CCCC1)C)C2=CC(F)=CC=C2.Cl .Physical And Chemical Properties Analysis

3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is a crystalline solid . It has solubility in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml) .Scientific Research Applications

Differentiation of Isomers

- A study by Murakami et al. (2019) focused on differentiating positional isomers of ring-fluorinated synthetic cathinones, including o-, m-, and p-fluoro-α-pyrrolidinopropiophenones. They developed a method using Triton B-mediated one-pot reaction for easy differentiation of these isomers, which is significant in forensic drug analysis (Murakami et al., 2019).

Synthesis and Molecular Properties

- Testa et al. (2018) explored the synthesis and conformational analysis of fluoro-hydroxyprolines, a related compound, and their recognition by the VHL E3 Ubiquitin Ligase for targeted protein degradation. This research is critical for understanding molecular recognition in medicinal and biological chemistry (Testa et al., 2018).

Neuronal Cell Apoptosis

- A 2020 study by Morikawa et al. investigated the neurocytotoxicity of α-Pyrrolidinononanophenone (α-PNP) derivatives, including 4′-fluoro-α-PNP. They found that these compounds can lead to neuronal cell apoptosis through enhanced production of reactive oxygen and nitrogen species (Morikawa et al., 2020).

Metabolic Studies

- Springer et al. (2003) conducted a study on the metabolism of alpha-pyrrolidinopropiophenone (PPP) and related compounds. They identified various metabolites and developed a detection procedure for these substances in urine, contributing to toxicological analysis (Springer et al., 2003).

Mechanism of Action

Target of Action

This compound is a derivative of alpha-Pyrrolidinopropiophenone (alpha-PPP), a class of designer drugs . Alpha-PPP is structurally related to amphetamines and cathinones , which are known to target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .

Mode of Action

Given its structural similarity to alpha-ppp, it may act as a central nervous system stimulant by inhibiting the reuptake of monoamines, thereby increasing their concentrations in the synaptic cleft and prolonging their effects .

Biochemical Pathways

Similar compounds such as amphetamines and cathinones are known to affect the dopaminergic, noradrenergic, and serotonergic pathways .

Pharmacokinetics

Synthetic cathinones, however, are known to undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .

Result of Action

Given its structural similarity to alpha-PPP, it may have stimulant effects similar to those of amphetamines and cathinones .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .

properties

IUPAC Name |

1-(3-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO.ClH/c1-10(15-7-2-3-8-15)13(16)11-5-4-6-12(14)9-11;/h4-6,9-10H,2-3,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOOYBCYWLUUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)